molecular formula C13H19NO3 B13902905 (2R,3S)-2-amino-3-(4-methoxy-2,6-dimethylphenyl)butanoic acid

(2R,3S)-2-amino-3-(4-methoxy-2,6-dimethylphenyl)butanoic acid

Cat. No.: B13902905
M. Wt: 237.29 g/mol
InChI Key: ATOGTCKZZNPVDN-JOYOIKCWSA-N
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Description

(2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a methoxy group, and two methyl groups attached to a phenyl ring, along with a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The synthetic route may include the following steps:

    Formation of the phenyl ring: Starting with a suitable aromatic precursor, the methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.

    Introduction of the amino group: The amino group can be introduced via reductive amination or through the use of protecting groups followed by deprotection.

    Formation of the butanoic acid backbone: This can be achieved through various methods such as Grignard reactions or aldol condensations, followed by oxidation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of (2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and protein engineering.

    Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2-Amino-3-(4-methoxyphenyl) butanoic acid: Lacks the dimethyl groups on the phenyl ring.

    (2R,3S)-2-Amino-3-(2,6-dimethylphenyl) butanoic acid: Lacks the methoxy group on the phenyl ring.

    (2R,3S)-2-Amino-3-(4-methoxy-2-methylphenyl) butanoic acid: Has only one methyl group on the phenyl ring.

Uniqueness

The presence of both methoxy and dimethyl groups on the phenyl ring of (2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

(2R,3S)-2-amino-3-(4-methoxy-2,6-dimethylphenyl)butanoic acid

InChI

InChI=1S/C13H19NO3/c1-7-5-10(17-4)6-8(2)11(7)9(3)12(14)13(15)16/h5-6,9,12H,14H2,1-4H3,(H,15,16)/t9-,12+/m0/s1

InChI Key

ATOGTCKZZNPVDN-JOYOIKCWSA-N

Isomeric SMILES

CC1=CC(=CC(=C1[C@H](C)[C@H](C(=O)O)N)C)OC

Canonical SMILES

CC1=CC(=CC(=C1C(C)C(C(=O)O)N)C)OC

Origin of Product

United States

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